molecular formula C12H15N5O B13131686 N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine CAS No. 62096-90-6

N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine

Cat. No.: B13131686
CAS No.: 62096-90-6
M. Wt: 245.28 g/mol
InChI Key: NBPULPYJTQMWEZ-UHFFFAOYSA-N
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Description

N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a benzyl group at the N2 position and an ethoxy group at the 6 position of the triazine ring. Triazines are widely studied for their diverse applications in various fields, including agriculture, medicine, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. The general synthetic route can be summarized as follows:

  • Step 1: Preparation of Intermediate

    • Cyanuric chloride is reacted with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at a temperature range of 0-25°C. This step results in the formation of N2-benzyl-2,4,6-trichloro-1,3,5-triazine.
  • Step 2: Substitution with Ethoxy Group

    • The intermediate N2-benzyl-2,4,6-trichloro-1,3,5-triazine is then reacted with ethanol in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions for several hours. This step leads to the formation of N2-benzyl-6-ethoxy-2,4-dichloro-1,3,5-triazine.
  • Step 3: Amination

    • Finally, the dichloro compound is treated with ammonia or an amine source to replace the remaining chlorine atoms with amino groups. This reaction is usually performed at elevated temperatures (50-100°C) in a suitable solvent like ethanol or methanol. The final product, N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine, is obtained after purification.

Industrial Production Methods

Industrial production of N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. Industrial methods may also involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

  • Nucleophilic Substitution

    • The compound can undergo nucleophilic substitution reactions at the triazine ring, where the amino groups can be replaced by other nucleophiles such as thiols, alcohols, or amines.
  • Oxidation

    • Oxidation reactions can occur at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
  • Reduction

    • Reduction of the triazine ring can lead to the formation of partially or fully hydrogenated triazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, or secondary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 25-100°C.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) in the presence of a catalyst like palladium on carbon (Pd/C) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Hydrogenated triazine derivatives.

Scientific Research Applications

N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine can be compared with other similar triazine compounds:

This compound stands out due to its unique combination of substituents, which confer specific properties and applications in various fields.

Properties

CAS No.

62096-90-6

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

2-N-benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H15N5O/c1-2-18-12-16-10(13)15-11(17-12)14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,14,15,16,17)

InChI Key

NBPULPYJTQMWEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NCC2=CC=CC=C2)N

Origin of Product

United States

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